2-Fluoroaniline

概要

説明

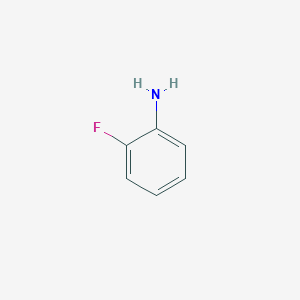

2-フルオロアニリンは、1-アミノ-2-フルオロベンゼンとしても知られ、分子式がC₆H₆FNである有機化合物です。これは、ベンゼン環上の水素原子がフッ素原子に置き換えられたアニリンの誘導体です。 この化合物は、無色から淡黄色の透明な液体で、穏やかな甘い臭いがあります .

2. 製法

合成ルートと反応条件: 2-フルオロアニリンは、いくつかの方法で合成することができます。

フルオロベンゼンのニトロ化と還元: この古典的な方法は、フルオロベンゼンをニトロ化して2-フルオロニトロベンゼンを生成し、その後還元して2-フルオロアニリンを得ることを含みます.

ハロゲンの直接置換: 別の方法では、ハロアレーン中のハロゲンを高温で直接置換します.

工業生産方法: 2-フルオロアニリンの工業生産は、通常、2-フルオロニトロベンゼンの触媒的 hydrogenation を伴います。 このプロセスは、制御された条件下で行われ、高収率と高純度が確保されます .

3. 化学反応の分析

2-フルオロアニリンは、さまざまな種類の化学反応を起こします。

酸化: 2-フルオロベンゼンアミンオキサイドを形成するために酸化することができます。

還元: 還元反応は、使用する試薬に応じてさまざまな誘導体をもたらす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムまたは触媒的 hydrogenation などの還元剤が一般的に使用されます。

主な生成物:

酸化: 2-フルオロベンゼンアミンオキサイド。

還元: さまざまなアニリン誘導体。

置換: 使用される求核試薬に応じて、置換アニリン.

4. 科学研究における用途

2-フルオロアニリンは、科学研究において幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluoroaniline can be synthesized through several methods:

Nitration and Reduction of Fluorobenzene: This classical method involves the nitration of fluorobenzene to form 2-fluoronitrobenzene, followed by reduction to yield this compound.

Direct Displacement of Halogens: Another method involves the direct displacement of halogens in haloarenes at high temperatures.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-fluoronitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity .

化学反応の分析

General Reactivity

-

Basicity: 2-Fluoroaniline is a base that neutralizes acids in an exothermic reaction to form salts and water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Amines combined with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen .

-

Water Solubility: this compound is slightly soluble in water (17 g/L at 20°C) .

-

Reactivity Profile: It can react with oxidizing agents and decomposes when exposed to high heat, releasing toxic gases .

Halogenation

-

This compound can undergo halogenation reactions to produce 2,4-dihaloanilines. Specifically, it can be brominated with molecular bromine in the presence of a quaternary ammonium bromide catalyst to yield 4-bromo-2-fluoroaniline .

-

The process involves halogenating 2-haloaniline with a halogenating agent in the presence of a quaternary ammonium halide catalyst, followed by neutralizing the resulting 2,4-dihaloaniline hydrohalide salt .

-

The reaction can be performed in a continuous process where 2-haloaniline is added to a mixture of a molecular halogen and quaternary ammonium halide catalyst in an inert solvent .

-

Suitable inert solvents include hexane, heptane, carbon tetrachloride, chloroform, and dry methylene chloride .

-

The hydrohalide salt of the 2,4-dihaloaniline precipitates and is then neutralized to yield the desired free compound .

-

-

It can be used in the production of 4-bromo-2-fluoroaniline from this compound and molecular bromine in the presence of a quaternary ammonium bromide catalyst .

-

This compound can be halogenated with a halogenating agent in the presence of a quaternary ammonium halide, and the resulting 2,4-dihaloaniline hydrohalide salt is neutralized .

-

A mixture of a molecular halogen and a quaternary ammonium halide is prepared in an inert solvent .

-

The molecular halogen can be selected from molecular bromine and chlorine, and the quaternary ammonium halide is selected such that the halide thereof corresponds with the molecular halogen chosen (quaternary ammonium bromide and molecular bromine, for example) .

-

The molecular halogen and the quaternary ammonium halide are mixed in the inert solvent in a molecular (molar) ratio that ranges from about 1:1 to 1.05:1. Preferably, the ratio is about 1:1 .

Use in Syntheses

-

Insecticides: this compound is a reagent in the synthesis of insecticides .

-

Thermosensitive Dyes: It can be used to synthesize thermosensitive dye FH-102, useful in producing terminal output printing paper, EEG recording paper, telephone fax paper, and transparent thermal film for oil fields .

-

Substituted Indoles and Carbazoles: this compound can be used in the synthesis of substituted indoles and carbazoles from 2-fluorophenyl imines .

-

Fluorinated 1,2-phenylenediamines: Reactions of fluorinated anilines, including this compound, with titanium amides can yield fluorinated 1,2-phenylenediamines .

Metabolic Reactions

-

This compound is efficiently metabolized, primarily via 4-hydroxylation followed by sulfate or glucuronide formation. N-acetylation is also observed .

-

The metabolism and excretion of this compound is important due to human exposure during manufacturing. At least 80% of a dose is excreted in urine within 24 hours .

-

This compound exerts its nephrotoxic effect through 4-hyroxylation and subsequent p-benzoquinonimine formation .

-

2-Fluoro and 3-fluoroanilines are preferentially hydroxylated at the para-position, and 4-fluoroaniline is both p- and o-hydroxylated to a significant extent by rat liver microsomes and is not accompanied with an NIH shift to give 4-hydroxyl-3-fluoroaniline .

Reactions with Titanium Amides

-

Reactions of fluorinated anilines with stoichiometric Ti(NMe2)4 in mesitylene afford the corresponding N,N-dimethyl-o-phenylenediamine derivatives resulting from defluoroamination of a fluorine atom ortho to the NH2 of the starting aniline .

-

Reactivity increases with additional ring fluorination, generally in accordance with established regiochemical trends .

科学的研究の応用

2-Fluoroaniline has a wide range of applications in scientific research:

作用機序

2-フルオロアニリンの作用機序には、その代謝と生体分子との相互作用が含まれます。主に4-水酸化を介して代謝され、続いて硫酸またはグルクロン酸が形成されます。 N-アセチル化も観察されます。 この化合物は、4-水酸化とそれに続く p-ベンゾキノンイミン形成を介してネフロトキシ効果を発揮します .

6. 類似の化合物との比較

2-フルオロアニリンは、フッ素原子の存在により、他のアニリン誘導体とは異なる化学特性を付与されるため、独特です。類似の化合物には以下が含まれます。

アニリン: 置換基のない親化合物。

2-クロロアニリン: フッ素ではなく塩素原子を持つ類似の構造。

2-ブロモアニリン: フッ素ではなく臭素原子を持つ類似の構造.

これらの化合物は、異なるハロゲン置換基のために、その反応性と用途が異なります。これらは、化学的挙動と相互作用に影響を与えます。

類似化合物との比較

2-Fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to other aniline derivatives. Similar compounds include:

Aniline: The parent compound without any substituents.

2-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

2-Bromoaniline: Similar structure but with a bromine atom instead of fluorine.

These compounds differ in their reactivity and applications due to the different halogen substituents, which influence their chemical behavior and interactions.

生物活性

2-Fluoroaniline is an aromatic amine characterized by the presence of a fluorine atom at the second position of the aniline ring. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The introduction of a fluorine atom into the aniline structure significantly influences its chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of fluorine enhances the electrophilic character of the aromatic ring, potentially improving interactions with nucleophilic sites in biological molecules.

Table 1: Comparison of Biological Activities of Fluoroaniline Derivatives

| Compound | Activity Type | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | P2X3 receptor antagonist | 1030 | Moderate |

| KCB-77033 (4-fluoro) | P2X3 receptor antagonist | 375 | High (23-fold) |

| EW-7197 | TGF-β receptor kinase inhibitor | N/A | Highly selective |

Pain Management

One notable application of this compound derivatives is in pain management. Research indicates that certain derivatives can act as antagonists at P2X3 receptors, which are implicated in pain sensation. For instance, compound KCB-77033 , derived from modifications of this compound, demonstrated a significant reduction in pain response in animal models, with an IC50 value of 375 nM and over 23-fold selectivity against related receptors .

Cancer Therapeutics

Another promising application is as a selective inhibitor of TGF-β type I receptor kinase. The compound EW-7197, a derivative of this compound, has shown potent inhibitory effects against this target, suggesting potential for use in cancer immunotherapy . The structure-activity relationship studies indicate that modifications to the aniline core can enhance selectivity and potency against specific cancer pathways.

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of various halogenated derivatives of this compound. The compounds were tested using DPPH and nitric oxide scavenging assays. Results indicated that some derivatives exhibited superior antioxidant activity compared to standard antioxidants like catechin, highlighting their potential as therapeutic agents for oxidative stress-related conditions .

Synthesis and Application

The synthesis of 1,2-difluorobenzene from this compound via photochemical methods has been reported as a proof-of-concept study. This method demonstrates the versatility of this compound in producing more complex fluorinated compounds with potential applications in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoroaniline, and how can purity be optimized?

- Methodological Answer : this compound is commonly synthesized via diazotization of this compound hydrochloride followed by coupling reactions. For example, in the synthesis of F-azosal, this compound (3.72 g) is dissolved in 6 M HCl, cooled to 3°C, and reacted with sodium nitrite below 5°C to form a diazonium salt . Purity can be enhanced by controlling reaction temperatures (<5°C to minimize side reactions) and using anhydrous solvents (e.g., DMF) to avoid hydrolysis . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- FTIR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for aniline derivatives) .

- UV-Vis Spectroscopy : Monitors electronic transitions in conjugated systems (e.g., π→π* transitions in diazonium intermediates) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 608.00 [M+H]⁺ for F-azosal derivatives) .

- XRD : Assesses crystallinity in copolymers like poly(aniline-co-fluoroaniline) .

Q. How does the fluorine substituent influence the basicity and reactivity of this compound compared to aniline?

- Methodological Answer : Fluorine's electron-withdrawing effect reduces basicity. Gas-phase basicity (ΔG) of this compound is 839.7 kJ mol⁻¹, lower than aniline (850.6 kJ mol⁻¹) due to inductive effects destabilizing the protonated form . This impacts reactivity in electrophilic substitution; for instance, nitration occurs predominantly at the para position in aniline but is hindered in this compound due to steric and electronic effects .

Advanced Research Questions

Q. How can high kinetic energy ion mobility spectrometry (HiKE-IMS) resolve structural isomerization in this compound?

- Methodological Answer : HiKE-IMS distinguishes isomers via mobility differences. For this compound, reduced mobility (K₀) is higher than 3- or 4-fluoroaniline due to a more compact structure (drift region length: 30.65 cm, pressure: 14–15 mbar). At EDR/N >60 Td, a third peak (Peak 1.1) emerges as a shoulder, attributed to para-protonation or clustering with hydronium ions . Experimental parameters (e.g., Teff >500 K, moisture content) must be optimized to suppress competing equilibria .

Q. What insights does ¹⁹F-NMR provide into the in vivo and in vitro metabolism of this compound?

- Methodological Answer : ¹⁹F-NMR detects metabolites at concentrations as low as 1 µM. In rats, >90% of this compound is excreted within 24 h, with 85% para-hydroxylated (major metabolite: 4-amino-3-fluorophenyl sulfate, 53%) . In vitro, rat hepatocytes mirror in vivo results, showing phase I (hydroxylation) and phase II (sulfation/glucuronidation) metabolism. Sulfation dominates under sulfate-rich conditions, while glucuronidation increases in sulfate-limited media .

Q. How does copolymerization with aniline alter the electronic and conductive properties of this compound-based polymers?

- Methodological Answer : In poly(aniline-co-fluoroaniline), fluorine's electronegativity disrupts π-conjugation, reducing conductivity (e.g., from ~10 S/cm for pure polyaniline to ~1 S/cm for copolymers) . However, crystallinity improves (evidenced by XRD), enhancing thermal stability (TGA shows decomposition >250°C). Solubility in organic solvents (e.g., DMF) increases due to reduced interchain interactions .

Q. What computational methods are effective for modeling this compound's geometry and reactivity?

- Methodological Answer : Rotational spectroscopy combined with DFT (B3LYP/aug-cc-pVTZ) or MP2/cc-pVTZ accurately predicts bond lengths and angles (e.g., C-F bond: 1.35 Å, ∠C-C-F: 118°) . QSAR models using GRIND descriptors and PLSR analysis predict bioactivity for novel derivatives, aiding in virtual screening .

Q. How do environmental factors (pH, temperature) affect this compound's stability in metabolic studies?

- Methodological Answer : Acidic conditions stabilize this compound (e.g., HCl in diazotization), while alkaline media promote hydrolysis. In hepatocyte assays (pH 7.4, 37°C), metabolic half-life is ~2 h, but stability increases at 4°C . High moisture content in HiKE-IMS reaction regions reduces isomerization efficiency, necessitating dry drift gases .

Q. What role does this compound play in detecting microbial nitroreductase activity?

- Methodological Answer : this compound is a biomarker for nitroreductase activity when derived from 1-fluoro-2-nitrobenzene reduction. In E. coli, production begins at 6 h (2.3 µg/mL) and peaks at 79.2 µg/mL after 48 h. Detection limits (SPME-GC-MS) are ~0.1 µg/mL, with Gram-negative bacteria showing higher activity .

Q. How can synthetic byproducts of this compound be identified and mitigated?

- Methodological Answer : Common byproducts include chlorinated derivatives (from HCl overuse) and dimeric species (e.g., azobenzene). LC-MS and ¹⁹F-NMR track impurities . Mitigation strategies:

- Strict temperature control (<5°C during diazotization) .

- Use of scavengers (e.g., urea) to quench excess nitrous acid .

特性

IUPAC Name |

2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZQXOJYPFINKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99624-00-7 | |

| Record name | Benzenamine, 2-fluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99624-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059843 | |

| Record name | o-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluoroaniline is a clear liquid with a mild sweet odor. Sinks in and mixes slowly with water. (USCG, 1999), Clear to pale yellow liquid with a mild sweet odor; [CHRIS] | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

140 °F (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1513 at 69.8 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-54-9 | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE32ZK6617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-19.3 °F (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。